molecular formula C13H12ClNO4S B14858491 2-(Benzyloxy)-6-methoxypyridine-4-sulfonyl chloride

2-(Benzyloxy)-6-methoxypyridine-4-sulfonyl chloride

Cat. No.: B14858491
M. Wt: 313.76 g/mol
InChI Key: PJJRIWAABKKPDP-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-6-methoxypyridine-4-sulfonyl chloride is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a benzyloxy group at the 2-position, a methoxy group at the 6-position, and a sulfonyl chloride group at the 4-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-6-methoxypyridine-4-sulfonyl chloride typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the appropriate starting materials.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced at the 2-position of the pyridine ring using benzyl alcohol and a suitable base.

    Introduction of the Methoxy Group: The methoxy group is introduced at the 6-position using methanol and a suitable catalyst.

    Introduction of the Sulfonyl Chloride Group: The sulfonyl chloride group is introduced at the 4-position using chlorosulfonic acid or a similar reagent.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-6-methoxypyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation Reactions: The benzyloxy group can undergo oxidation to form the corresponding benzaldehyde or benzoic acid derivatives.

    Reduction Reactions: The pyridine ring can be reduced to form the corresponding piperidine derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. Reaction conditions typically involve the use of a base such as triethylamine or pyridine.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide. Reaction conditions typically involve the use of an acidic or basic medium.

    Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride. Reaction conditions typically involve the use of an inert solvent such as tetrahydrofuran.

Major Products

    Sulfonamide Derivatives: Formed from substitution reactions with amines.

    Sulfonate Derivatives: Formed from substitution reactions with alcohols.

    Benzaldehyde and Benzoic Acid Derivatives: Formed from oxidation reactions of the benzyloxy group.

    Piperidine Derivatives: Formed from reduction reactions of the pyridine ring.

Scientific Research Applications

2-(Benzyloxy)-6-methoxypyridine-4-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Used in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-6-methoxypyridine-4-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in the study of enzyme inhibition and protein modification.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)pyridine: Lacks the methoxy and sulfonyl chloride groups.

    6-Methoxypyridine-4-sulfonyl chloride: Lacks the benzyloxy group.

    2-(Benzyloxy)-6-methoxypyridine: Lacks the sulfonyl chloride group.

Uniqueness

2-(Benzyloxy)-6-methoxypyridine-4-sulfonyl chloride is unique due to the presence of all three functional groups (benzyloxy, methoxy, and sulfonyl chloride) on the pyridine ring. This combination of functional groups provides a unique reactivity profile, making it a versatile reagent in organic synthesis and scientific research.

Properties

Molecular Formula

C13H12ClNO4S

Molecular Weight

313.76 g/mol

IUPAC Name

2-methoxy-6-phenylmethoxypyridine-4-sulfonyl chloride

InChI

InChI=1S/C13H12ClNO4S/c1-18-12-7-11(20(14,16)17)8-13(15-12)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3

InChI Key

PJJRIWAABKKPDP-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CC(=C1)S(=O)(=O)Cl)OCC2=CC=CC=C2

Origin of Product

United States

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